

Application Notes and Protocols for Fumarate Hydratase Activity Assay

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Compound of Interest

| | |
|----------------|----------|
| Compound Name: | Fumarate |
| Cat. No.: | B1241708 |

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Introduction

Fumarate hydratase (FH), also known as fumarase, is a key enzyme in the Krebs cycle, where it catalyzes the reversible hydration of **fumarate** to L-malate.^[1] This enzyme exists in both mitochondrial and cytosolic isoforms, playing crucial roles in cellular energy metabolism and the metabolism of amino acids.^[1] Dysregulation of FH activity is associated with several diseases, including hereditary leiomyomatosis and renal cell cancer (HLRCC).^[1] Therefore, the accurate measurement of FH activity is vital for both basic research and clinical studies.

These application notes provide detailed protocols for measuring **fumarate** hydratase activity in various biological samples using colorimetric and fluorometric methods. Additionally, quantitative data on enzyme kinetics and the effects of inhibitors and activators are presented.

Assay Principles

The activity of **fumarate** hydratase can be determined through various methods, with the most common being coupled-enzyme assays and direct spectrophotometric measurement.

- **Coupled-Enzyme Assays:** In this approach, the product of the FH reaction, L-malate, is utilized by a second enzyme, malate dehydrogenase (MDH), in the presence of a cofactor (e.g., NAD⁺ or NADP⁺). The reduction of the cofactor to NADH or NADPH can be monitored directly by measuring the increase in absorbance at 340 nm. Alternatively, the reaction can be further coupled to a developer that converts a substrate into a colored or fluorescent product, allowing for detection at different wavelengths.^[2]

- Direct Spectrophotometric Assay: This method measures the reverse reaction, the dehydration of L-malate to **fumarate**. The formation of the double bond in **fumarate** results in an increase in absorbance at 240 nm, which is directly proportional to the enzyme activity.

Data Presentation

Table 1: Kinetic Parameters of Fumarate Hydratase

| Substrate | K_m (μM) | V_max (μM/min) | Organism/Source | Reference |
|-----------|----------|----------------|-----------------|-----------|
| Fumarate | 41 ± 1.1 | - | Human | [2] |
| Fumarate | 1300 | 1.1 | SW620 cells | [3][4] |

Table 2: Fumarate Hydratase Inhibitors and Activators

| Compound | Type | K_i (μM) | IC_50 (μM) | K_d (μM) | Reference |
|-------------------------|-----------|----------------------|------------------|----------|-----------|
| Compound 3 | Inhibitor | 4.5 (competitive) | - | - | [3] |
| Fumarate hydratase-IN-1 | Inhibitor | - | 2.2 (mean IC_50) | - | [5] |
| NCGC00102736 | Activator | - | 8.89 | 18.3 | [2][6] |
| NCGC00117675 | Activator | - | 9.98 | 23.3 | [2][6] |

Table 3: Fumarate Hydratase Activity in Different Biological Samples

| Sample Type | Condition | FH Activity (nmol/min/mg protein) | Reference |
|----------------------|----------------|---|-----------|
| Lymphoblastoid cells | Normal control | ~250-450 (whole cell) | [7] |
| Lymphoblastoid cells | HLRCC patients | ~50-200 (whole cell) | [7] |
| Fibroblasts | Normal control | ~300-600 (whole cell) | [7] |
| Fibroblasts | HLRCC patients | ~100-250 (whole cell) | [7] |

Experimental Protocols

Protocol 1: Colorimetric Coupled-Enzyme Assay

This protocol is based on the principle of a coupled enzymatic reaction that can be measured colorimetrically.

Materials:

- Fumarase Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)
- **Fumarate** Solution (Substrate)
- Malate Enzyme Mix (containing Malate Dehydrogenase)
- Developer Solution (e.g., MTT)
- NADH Standard
- Sample (cell or tissue lysate)
- 96-well clear flat-bottom plate
- Microplate reader capable of measuring absorbance at 565 nm

Procedure:

- Sample Preparation:

- For tissues (~50 mg) or cells (~2 x 10⁶), homogenize in ~200 µL of ice-cold Fumarase Assay Buffer.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Collect the supernatant for the assay.
- NADH Standard Curve:
 - Prepare a series of NADH standards in Fumarase Assay Buffer.
 - Add the standards to separate wells of the 96-well plate.
- Reaction Setup:
 - Add 20 µL of sample or blank (assay buffer) to the appropriate wells.
 - Prepare a Master Mix for the number of assays to be performed. For each well, mix the components as specified by the kit manufacturer (typically includes Assay Buffer, Enzyme Mix, Developer, and Substrate).
 - Add the Master Mix to each well.
- Measurement:
 - Incubate the plate at the desired temperature (e.g., 25°C or 37°C).
 - Read the absorbance at 565 nm at two time points (e.g., 10 minutes and 40 minutes) in kinetic mode.
- Calculation:
 - Calculate the change in absorbance for each sample and standard.
 - Determine the concentration of NADH produced in the samples using the NADH standard curve.
 - Calculate the **fumarate** hydratase activity based on the amount of NADH generated per unit time per amount of protein in the sample.

Protocol 2: Fluorescence-Based Coupled-Enzyme Assay

This high-throughput screening assay utilizes a fluorescent product for detection.[\[2\]](#)

Materials:

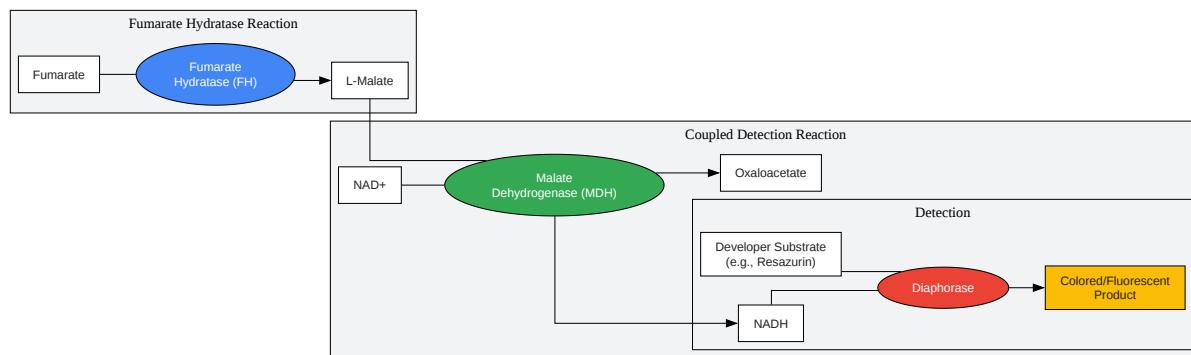
- Assay Buffer (50 mM Tris pH 8.0, 5 mM MgCl₂, 0.01% Brij 35)
- **Fumarate** Hydratase (FH)
- Malate Dehydrogenase (MDH)
- NAD⁺
- Diaphorase
- Resazurin
- **Fumarate** (Substrate)
- 1536-well plate
- Fluorescence microplate reader (Ex/Em = 540/590 nm)

Procedure:

- Reagent Preparation:
 - Prepare a reagent mixture containing FH, MDH, NAD⁺, diaphorase, and resazurin in the assay buffer.
- Reaction Initiation:
 - Dispense 3 µL of the reagent mixture into the wells of a 1536-well plate.
 - Add compounds for screening if applicable.
 - Initiate the reaction by adding 1 µL of **fumarate** solution.

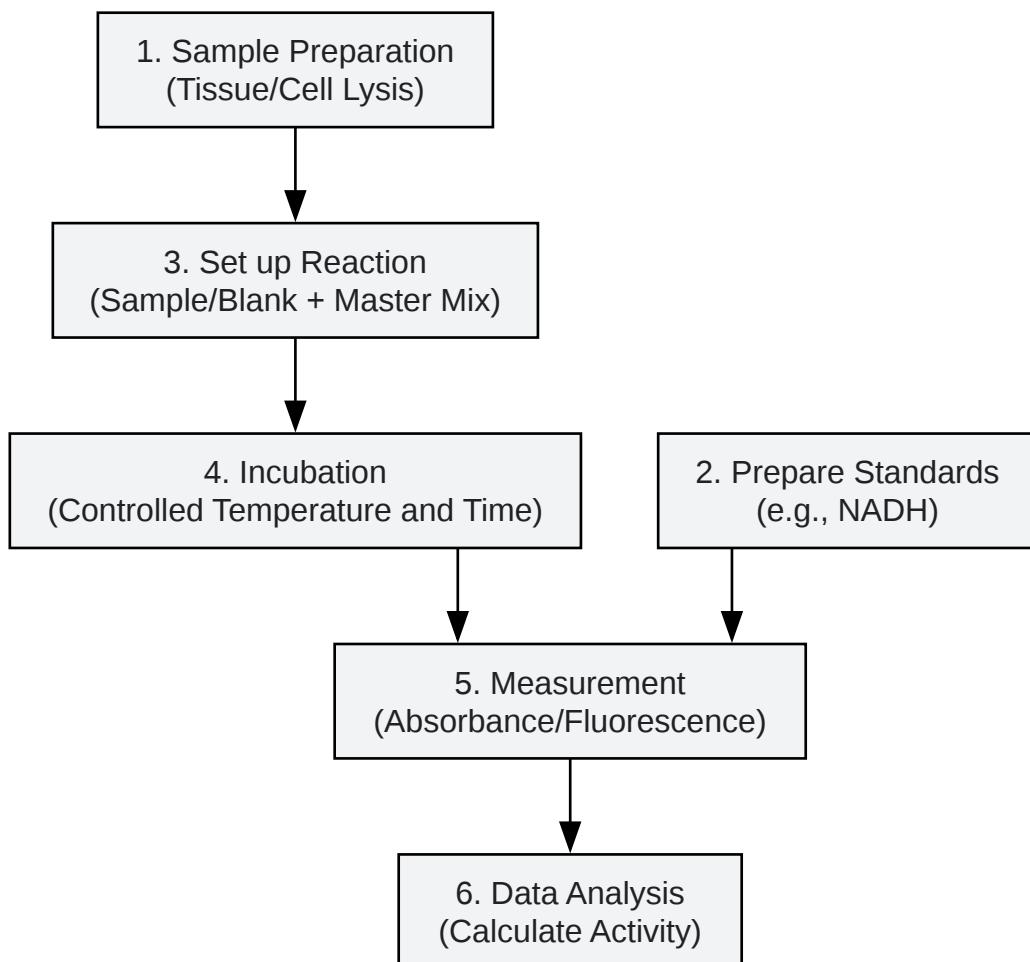
- Measurement:
 - Measure the fluorescence intensity at an initial time point (t=0).
 - Incubate the plate at room temperature for a specified time (e.g., 15 minutes).
 - Measure the fluorescence intensity again at the final time point.
- Data Analysis:
 - Calculate the change in fluorescence over time to determine the reaction rate.
 - For screening applications, compare the rates in the presence of test compounds to control wells.
 - Perform a counter-assay omitting FH and adding malate as the substrate to identify compounds that modulate the activity of the coupling enzymes (MDH or diaphorase).[\[2\]](#)

Mandatory Visualization



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Caption: Coupled enzymatic assay for **fumarate** hydratase activity.



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Caption: General workflow for **fumarate** hydratase activity assay.

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